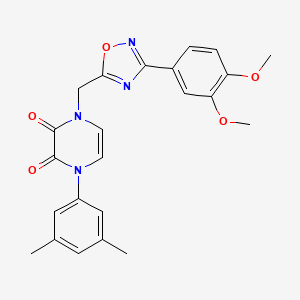

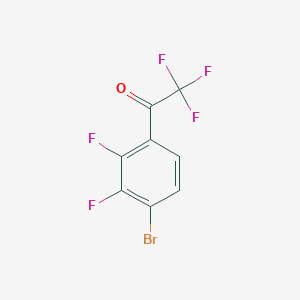

![molecular formula C20H20ClNO4 B2774303 N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 2319877-35-3](/img/structure/B2774303.png)

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is an amide derivative containing furan rings and a chlorophenoxy group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Amides are a type of functional group consisting of a carbonyl group linked to a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as N-(Furan-2-ylmethyl)furan-2-carboxamide, have been synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions .Aplicaciones Científicas De Investigación

Synthesis and Antiprotozoal Activity

Studies have focused on the synthesis of substituted furans and their antiprotozoal activities. For instance, 2,5-bis(4-guanylphenyl)furans and related analogues have been synthesized and evaluated for their antimalarial and antitrypanosomal activities. While these compounds did not exhibit significant antimalarial activities, several showed high activity against Trypanosoma rhodesiense, indicating potential as antiprotozoal agents (Das & Boykin, 1977).

DNA-binding Affinity

Research on furamidine, a dicationic minor groove binding drug with structural similarities to antitrypanosomal drugs, showed enhanced DNA-binding affinity. This property is critical for designing drugs targeting specific DNA sequences and has implications for developing new antiprotozoal therapies (Laughton et al., 1995).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters highlights the potential of furan-based compounds in creating novel biobased materials. These materials could offer sustainable alternatives to conventional polymers, with applications ranging from packaging to biomedical devices (Jiang et al., 2014).

Pharmacokinetics and Metabolism

The study of the pharmacokinetics and metabolism of prodrugs like DB289, which is converted to the active antiprotozoal/antifungal drug DB75, sheds light on the oral availability and systemic bioavailability of furan-based compounds. This research is crucial for developing orally administered drugs for diseases like African trypanosomiasis and Pneumocystis carinii pneumonia (Midgley et al., 2007).

Transport and Microsomal Metabolism

Investigations into the transport and metabolism of O-alkoxyamidine prodrugs of furamidine have provided insights into the efficacy of these compounds against Trypanosoma brucei rhodesiense. Understanding these mechanisms is fundamental for optimizing drug delivery and efficacy in vivo (Ansed et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO4/c1-20(2,26-15-9-7-14(21)8-10-15)19(23)22-13-16(17-5-3-11-24-17)18-6-4-12-25-18/h3-12,16H,13H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTGMARDTSUBMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC(C1=CC=CO1)C2=CC=CO2)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methyl-2-nitroanilino)methylene]malononitrile](/img/structure/B2774220.png)

![Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2774222.png)

![1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2774223.png)

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2774224.png)

![[3-Amino-5-(2,5-dimethylanilino)-4-ethylsulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2774237.png)

![1-[(2,5-Dimethylphenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2774239.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2774240.png)